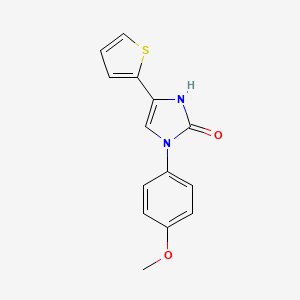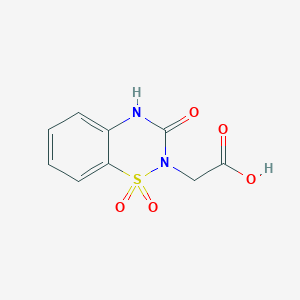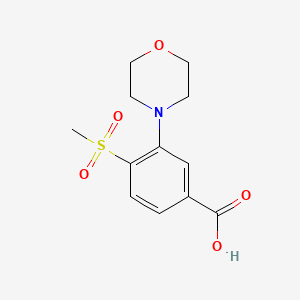![molecular formula C13H18ClNO B2593133 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 1992956-36-1](/img/structure/B2593133.png)
6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a chemical compound with the CAS Number: 2377034-53-0 . It has a molecular weight of 239.74 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO.ClH/c1-10-6-7-13(9-14-10)12-5-3-2-4-11(12)8-15-13;/h2-5,10,14H,6-9H2,1H3;1H . This indicates that the compound contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 239.74 .Aplicaciones Científicas De Investigación
σ-Receptor Ligands
Research has shown that spiropiperidines, including 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] derivatives, exhibit high affinity and selectivity towards σ-receptors. These receptors are involved in several biological processes, and ligands that target σ-receptors have potential therapeutic applications in neurology and oncology. Studies demonstrate that specific structural modifications, such as the introduction of a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, enhance σ1-receptor affinity, making these compounds promising candidates for developing novel σ-receptor modulators (C. Maier & B. Wünsch, 2002; E. Moltzen, J. Perregaard, & E. Meier, 1995).
Histone Deacetylase (HDAC) Inhibitors
Spiropiperidine hydroxamic acid derivatives have been identified as structurally novel HDAC inhibitors. HDACs play a crucial role in regulating gene expression, and their inhibitors are of significant interest for cancer therapy. The combination of spiro[benzofuran-2,4'-piperidine] and a hydroxamic acid moiety has led to compounds with potent HDAC inhibitory activity and promising antiproliferative effects on tumor cell lines. This highlights the potential of spiropiperidine derivatives in oncological research and drug discovery (M. Varasi et al., 2011).
Synthetic Applications
The structural complexity and unique properties of spiropiperidines make them valuable intermediates in synthetic organic chemistry. They serve as key building blocks for synthesizing a wide range of biologically active compounds, including potential therapeutic agents. Research has focused on developing efficient synthetic routes to spiropiperidine derivatives, exploring their reactivity, and utilizing them in the synthesis of complex molecules with significant pharmacological potential (C. Shin, Y. Nakajima, & Yoshiaki Sato, 1984).
Mecanismo De Acción
While the specific mechanism of action for 6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is not available, piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, with their derivatives being present in alkaloids .
Safety and Hazards
The safety data sheet for a similar compound, 5-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
6-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-11-12(8-10)15-9-13(11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBMCBGGKBEGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNCC3)CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2593050.png)


![N-(3-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2593053.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2593055.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2593057.png)


![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2593065.png)
![7-Methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine](/img/structure/B2593067.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2593071.png)

